(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid

Asymmetric Synthesis Peptide Chemistry Chiral Resolution

This (R)-enantiomer (CAS 127420-04-6) features a pre-installed Cbz protecting group and defined chirality, essential for building stereochemically pure furan-containing peptide chains. Using the (S)-enantiomer or racemate (CAS 61886-78-0) yields diastereomeric products with altered biological properties, invalidating synthetic campaigns. The orthogonal Cbz protection enables selective incorporation in Fmoc-based solid-phase peptide synthesis and streamlines the route to the Cefuroxime (Z)-side chain, bypassing asymmetric synthesis or chiral resolution. Procure this specific stereoisomer to guarantee reproducible results.

Molecular Formula C14H13NO5
Molecular Weight 275.26 g/mol
CAS No. 127420-04-6
Cat. No. B135958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid
CAS127420-04-6
Molecular FormulaC14H13NO5
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(C2=CC=CO2)C(=O)O
InChIInChI=1S/C14H13NO5/c16-13(17)12(11-7-4-8-19-11)15-14(18)20-9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,15,18)(H,16,17)/t12-/m1/s1
InChIKeyJKQGTYDVJBARBW-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (CAS 127420-04-6): A Chiral Building Block for Peptide Synthesis


(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (CAS 127420-04-6), also known as (R)-Cbz-2-amino-2-furanacetic acid, is a chiral, non-proteinogenic amino acid derivative [1]. This compound features a chiral center at the alpha-carbon, a furan-2-yl side chain, and a benzyloxycarbonyl (Cbz) protecting group on the amino moiety . With the molecular formula C14H13NO5 and a molecular weight of approximately 275.26 g/mol [1], it serves as a protected building block in organic synthesis, particularly in the construction of more complex, stereochemically-defined molecules .

The Risk of Analog Substitution: Why (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (127420-04-6) is Not a Drop-in Replacement


Substituting (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid with its (S)-enantiomer or the racemic mixture (CAS 61886-78-0) introduces significant scientific and practical risks that invalidate data and derail synthetic campaigns. The central chirality of the (R)-enantiomer is a critical determinant of its function in asymmetric synthesis; its use ensures a predictable, stereospecific outcome in downstream reactions [1]. Swapping it for the (S)-enantiomer will yield a diastereomeric product with different physicochemical and biological properties, fundamentally altering experimental results [2]. Furthermore, the presence of the Cbz protecting group is a key design feature; procuring the free amine instead necessitates an additional, potentially yield-reducing deprotection step, thereby increasing labor and cost while introducing new points of failure in a multi-step sequence [3]. Therefore, the exact stereochemical and protecting group configuration is non-negotiable for reproducibility.

Quantitative Differentiation of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (127420-04-6): A Comparative Evidence Guide


Stereochemical Purity for Asymmetric Synthesis: (R)- vs. Racemic Mixture

The principal point of differentiation for this specific CAS registry number is its defined (R)-stereochemistry. Unlike the racemic mixture (CAS 61886-78-0) which consists of a 50:50 blend of (R)- and (S)-enantiomers, the (R)-enantiomer provides a 100% theoretical enantiomeric excess (ee) [1]. In asymmetric synthesis, the use of a racemic starting material leads to the formation of diastereomeric products that require a separate, often challenging, chromatographic separation step to isolate the desired isomer, thereby at least halving the maximum theoretical yield of the target compound [2].

Asymmetric Synthesis Peptide Chemistry Chiral Resolution

Orthogonal Protection Strategy in Multi-Step Peptide Synthesis

The compound's benzyloxycarbonyl (Cbz) protecting group enables a specific orthogonal deprotection strategy. While direct, head-to-head quantitative data for this specific compound is absent from the open literature, the well-characterized chemistry of the Cbz group allows for a reliable class-level inference. The Cbz group is stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) and the mild acidic conditions used to cleave Boc groups (e.g., 50% TFA in DCM), but is selectively removed by hydrogenolysis (H₂, Pd/C) [1]. This contrasts sharply with alternative protecting groups: Fmoc is base-labile and Boc is acid-labile [2].

Solid-Phase Peptide Synthesis Protecting Group Strategy Peptide Chemistry

Enabling Chiral Pool Synthesis for Furan-Containing Bioactives

The compound is documented in chemical literature as a key protected chiral building block for synthesizing complex bioactive molecules, most notably cephalosporin antibiotics like Cefuroxime . While the compound itself is not the active pharmaceutical ingredient (API), it is used to construct the chiral side chain of Cefuroxime, specifically the (Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid moiety [1]. This is a specific, named application that differentiates it from other generic chiral glycine derivatives. The (R)-configuration is essential for building the correct stereochemistry in the target molecule.

Medicinal Chemistry Chiral Pool Synthesis Antibiotic Synthesis

High-Value Application Scenarios for (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid


Asymmetric Synthesis of Peptide-Based Proteasome Inhibitors

Researchers engaged in the design and synthesis of novel peptidomimetic proteasome inhibitors can utilize this (R)-enantiomer to build stereochemically pure furan-containing peptide chains. The furan moiety is a known pharmacophore in this class of inhibitors [1], and the defined (R)-stereochemistry is crucial for establishing the correct 3D conformation required for target engagement. Using the racemic mixture would yield a mixture of diastereomeric final products with unknown and likely reduced potency [2]. [3]

Building Orthogonally Protected Peptides for Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD) and chemical biology, this compound serves as a versatile fragment for building larger, complex peptides. Its orthogonal Cbz protection allows for its selective incorporation into a growing peptide chain on solid support that utilizes Fmoc-based chemistry [1]. This enables the precise, stepwise construction of complex peptide architectures where the furan-containing residue can be unveiled at a later stage for conjugation or further diversification, a process that would be impossible with a free amine or a differently protected analog [2]. [4]

Synthesis of Chiral Furan-Containing Building Blocks for Cephalosporin Antibiotics

Process chemists and medicinal chemists involved in the development or manufacturing of cephalosporin-class antibiotics like Cefuroxime can source this compound as a key chiral intermediate [1]. The compound's pre-installed (R)-stereochemistry and protected amino group streamline the synthetic route to the drug's crucial (Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid side chain, which is responsible for the antibiotic's beta-lactamase stability [2]. Procuring this specific, chirally pure intermediate bypasses the need for an asymmetric synthesis or a chiral resolution step later in the process, thereby reducing the overall step count and improving process efficiency [3].

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